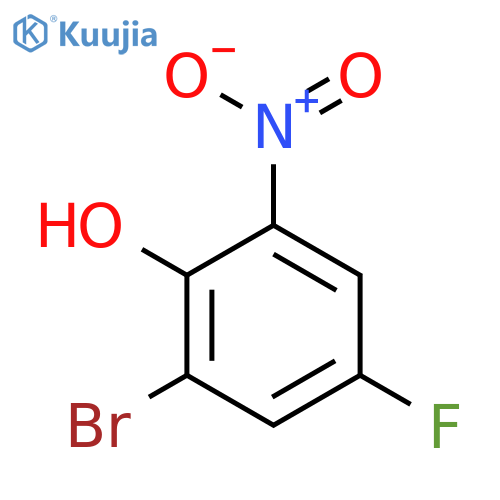

Cas no 320-75-2 (2-Bromo-4-fluoro-6-nitrophenol)

320-75-2 structure

商品名:2-Bromo-4-fluoro-6-nitrophenol

2-Bromo-4-fluoro-6-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-fluoro-6-nitrophenol

- Phenol,2-bromo-4-fluoro-6-nitro-

- 2-Brom-4-fluor-6-nitro-phenol

- 4-Fluor-6-brom-2-nitro-1-hydroxy-benzol

- 6-bromo-4-fluoro-2-nitrophenol

- DFHGOCSWFGXYSQ-UHFFFAOYSA-N

- PS-10576

- SY064716

- DTXSID50378423

- A821120

- 320-75-2

- FT-0631948

- EN300-26643

- CS-0036370

- Z227832744

- MFCD03094182

- AKOS001341787

- W11571

- SCHEMBL103118

- 2-bromo-4-fluoro-6-nitro-phenol

- DB-048150

- DTXCID50329450

-

- MDL: MFCD03094182

- インチ: InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H

- InChIKey: DFHGOCSWFGXYSQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1Br)O)[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 234.92800

- どういたいしつりょう: 234.92803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.965±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 67 ºC

- ふってん: 238.7±35.0 ºC (760 Torr),

- フラッシュポイント: 98.2±25.9 ºC,

- ようかいど: 極微溶性(0.26 g/l)(25ºC)、

- PSA: 66.05000

- LogP: 2.72520

2-Bromo-4-fluoro-6-nitrophenol セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

2-Bromo-4-fluoro-6-nitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Bromo-4-fluoro-6-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26643-0.1g |

2-bromo-4-fluoro-6-nitrophenol |

320-75-2 | 95.0% | 0.1g |

$20.0 | 2025-03-21 | |

| Enamine | EN300-26643-1.0g |

2-bromo-4-fluoro-6-nitrophenol |

320-75-2 | 95.0% | 1.0g |

$59.0 | 2025-03-21 | |

| Enamine | EN300-26643-10.0g |

2-bromo-4-fluoro-6-nitrophenol |

320-75-2 | 95.0% | 10.0g |

$278.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107010-25g |

2-Bromo-4-fluoro-6-nitrophenol |

320-75-2 | 98% | 25g |

¥734.00 | 2024-08-02 | |

| Enamine | EN300-26643-2.5g |

2-bromo-4-fluoro-6-nitrophenol |

320-75-2 | 95.0% | 2.5g |

$104.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D764651-25g |

2-BROMO-4-FLUORO-6-NITROPHENOL |

320-75-2 | 97% | 25g |

$130 | 2024-06-06 | |

| Alichem | A013020694-500mg |

2-Bromo-4-fluoro-6-nitrophenol |

320-75-2 | 97% | 500mg |

$831.30 | 2023-09-02 | |

| Ambeed | A630809-1g |

2-Bromo-4-fluoro-6-nitrophenol |

320-75-2 | 98% | 1g |

$10.0 | 2025-02-26 | |

| TRC | B688803-500mg |

2-Bromo-4-fluoro-6-nitrophenol |

320-75-2 | 500mg |

$ 87.00 | 2023-04-18 | ||

| Ambeed | A630809-25g |

2-Bromo-4-fluoro-6-nitrophenol |

320-75-2 | 98% | 25g |

$85.0 | 2025-02-26 |

2-Bromo-4-fluoro-6-nitrophenol 関連文献

-

G. B. Bressan,I. Giardi,G. Illuminati,P. Linda,G. Sleiter J. Chem. Soc. B 1971 225

320-75-2 (2-Bromo-4-fluoro-6-nitrophenol) 関連製品

- 119-10-8(4-Methyl-2-nitroanisole)

- 119-34-6(4-\u200bAmino-\u200b2-\u200bnitrophenol)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:320-75-2)2-Bromo-4-fluoro-6-nitrophenol

清らかである:99%

はかる:100g

価格 ($):352.0